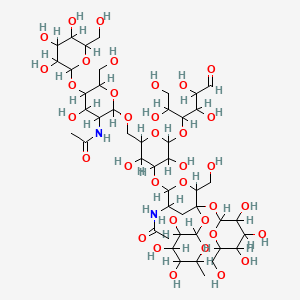
Lacto-N-fucoheptaose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lacto-N-fucoheptaose is a heptasaccharide found in human breast milk. It consists of D(+)-galactose, D(+)-glucose, L(-)-fucose, and N-acetyl-D(+)-glucosamine in a 3:1:1:2 ratio. The glucose residue is at the reducing end of the oligosaccharide . This compound is part of the human milk oligosaccharides (HMOs), which play a crucial role in the health and development of infants by supporting immune function and promoting the growth of beneficial gut bacteria .
準備方法
Synthetic Routes and Reaction Conditions: Lacto-N-fucoheptaose can be synthesized through enzymatic methods. One approach involves the use of glycosyltransferases to sequentially add monosaccharide units to a lactose core. The enzymes used include fucosyltransferases and glucosaminyltransferases, which catalyze the addition of fucose and N-acetylglucosamine residues, respectively .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Engineered strains of Escherichia coli or Bacillus subtilis are used to produce the compound in large quantities. These strains are modified to overexpress the necessary glycosyltransferases and to optimize the supply of nucleotide sugars, which are the substrates for the glycosylation reactions .
化学反応の分析
Types of Reactions: Lacto-N-fucoheptaose undergoes various chemical reactions, including:
Glycosylation: The addition of sugar moieties to form more complex oligosaccharides.
Hydrolysis: The breakdown of the oligosaccharide into its monosaccharide components.
Oxidation and Reduction: These reactions can modify the functional groups on the sugar residues, altering the compound’s properties.
Common Reagents and Conditions:
Glycosylation: Requires glycosyltransferases and nucleotide sugars (e.g., GDP-fucose, UDP-glucose).
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Oxidation and Reduction: Various chemical oxidants and reductants can be used, depending on the desired modification.
Major Products:
Glycosylation: Produces more complex oligosaccharides.
Hydrolysis: Yields monosaccharides such as galactose, glucose, fucose, and N-acetylglucosamine.
Oxidation and Reduction: Results in modified oligosaccharides with altered functional groups.
科学的研究の応用
Lacto-N-fucoheptaose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: Investigated for its role in modulating the gut microbiota and its potential prebiotic effects.
Medicine: Studied for its potential to prevent infections by pathogenic bacteria and viruses, as well as its role in promoting immune function in infants.
Industry: Used in the production of functional foods and infant formula to mimic the beneficial effects of human milk oligosaccharides
作用機序
Lacto-N-fucoheptaose exerts its effects primarily through interactions with the gut microbiota and the immune system. It serves as a prebiotic, promoting the growth of beneficial bacteria such as bifidobacteria. These bacteria, in turn, produce short-chain fatty acids and other metabolites that support gut health and immune function. Additionally, this compound can directly interact with pathogens, preventing their adhesion to the gut epithelium and reducing the risk of infections .
類似化合物との比較
Lacto-N-fucopentaose I (LNFP I): Another fucosylated human milk oligosaccharide with similar prebiotic and antimicrobial properties.
Lacto-N-neotetraose (LNnT): A tetrasaccharide that also supports gut health and immune function.
2’-Fucosyllactose (2’-FL): The most abundant fucosylated HMO in human milk, known for its prebiotic and anti-infective properties
Uniqueness: Lacto-N-fucoheptaose is unique due to its specific structure and the presence of multiple fucose and N-acetylglucosamine residues. This structure allows it to interact with a broader range of gut bacteria and pathogens, providing a wider range of health benefits compared to other HMOs .
特性
CAS番号 |
56501-25-8 |
|---|---|
分子式 |
C46H78N2O35 |
分子量 |
1219.1 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)81-38-19(9-54)77-42(22(48-13(3)56)39(38)82-45-34(70)31(67)26(62)17(7-52)75-45)83-40-27(63)20(78-46(35(40)71)79-36(15(58)5-50)24(60)14(57)4-49)10-72-41-21(47-12(2)55)28(64)37(18(8-53)76-41)80-44-33(69)30(66)25(61)16(6-51)74-44/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
InChIキー |
BSVXHMSSYKYLNT-SYJKWMCZSA-N |
SMILES |
CC1C(C(C(C(O1)OC2(CC(C(OC2CO)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)CO)O)O)O |
Key on ui other cas no. |
56501-25-8 |
物理的記述 |
Solid |
同義語 |
lacto-N-fucoheptaose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















